Bicillin L-A, also known as benzathine benzylpenicillin, is a long-acting form of penicillin used primarily in the treatment and prevention of bacterial infections. It is a combination of benzathine, a long-chain fatty acid derivative, and benzylpenicillin (penicillin G), which provides a sustained release of the antibiotic into the bloodstream following intramuscular injection. This formulation is particularly effective for treating infections caused by penicillin-sensitive organisms and is noted for its prolonged therapeutic effects.
Bicillin L-A is classified as a beta-lactam antibiotic, specifically under the penicillin category. It is derived from the natural penicillin G and modified to enhance its pharmacokinetic properties. The compound is produced through a chemical reaction involving dibenzylethylenediamine and penicillin G, resulting in a stable salt that can be administered intramuscularly.
The synthesis of Bicillin L-A involves the reaction of two molecules of penicillin G with one molecule of dibenzylethylenediamine. This reaction forms benzathine benzylpenicillin, which is then crystallized and formulated into an injectable suspension. The production process includes several key steps:
The final product is characterized by techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to confirm its identity and purity.
Bicillin L-A has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The chemical structure can be represented as follows:
The arrangement of atoms in Bicillin L-A allows it to interact effectively with bacterial cell wall synthesis enzymes, disrupting their function.
Bicillin L-A primarily functions through its interaction with bacterial enzymes involved in cell wall synthesis. The key reactions include:
These reactions are crucial for its effectiveness against various Gram-positive bacteria, including Streptococcus pyogenes.
The mechanism of action of Bicillin L-A involves several steps:
This multi-faceted mechanism results in bactericidal activity, making Bicillin L-A effective against susceptible bacterial strains.
Bicillin L-A is widely used in clinical settings for:
Its unique formulation allows for prolonged release into the bloodstream, making it a vital tool in managing chronic infections effectively.
The evolution of benzathine penicillin formulations originated from the urgent need to stabilize naturally occurring penicillin G, which suffered from rapid renal elimination and pH instability. Initial penicillin G formulations required frequent intramuscular injections (every 3–4 hours) to maintain therapeutic levels, significantly limiting outpatient use and compliance. The breakthrough came in 1950 with the patenting of benzathine penicillin, created by reacting two penicillin G molecules with N,N'-dibenzylethylenediamine (benzathine). This diamine compound formed stable, poorly soluble co-crystals that served as a depot upon intramuscular injection [4] [6] [8].
Bicillin L-A emerged as the branded therapeutic formulation of this complex, first approved prior to January 1, 1982, in the United States. Its development was driven by three key objectives:
The chemical structure fundamentally changed penicillin's clinical utility. The co-crystal lattice structure (C~16~H~20~N~2~ · 2C~16~H~18~N~2~O~4~S) reduced solubility by several orders of magnitude compared to penicillin G potassium salts. This molecular configuration enabled detectable serum levels for up to 28 days post-injection, revolutionizing management of chronic infections and prophylactic regimens [1] [9].
Table 1: Evolution of Penicillin Formulations
| Era | Formulation | Key Limitation | Innovation Period |
|---|---|---|---|
| 1940s | Penicillin G (aqueous) | Hours-long stability; required continuous IV infusion | Initial therapeutic era |
| Early 1950s | Procaine penicillin G | 12-24 hour duration; daily injections needed | First sustained-release salt |
| 1950 | Benzathine penicillin G | Weeks-long duration; monthly dosing | Patent filed |
| Post-1982 | Bicillin L-A (commercial) | Optimized suspension viscosity | Currently available formulation |
Within the beta-lactam class, Bicillin L-A occupies a specialized niche due to its distinctive pharmacokinetic profile derived from its benzathine salt formation. Unlike other penicillin derivatives, its therapeutic activity depends entirely on the slow dissolution of the crystalline complex at the intramuscular injection site, followed by hydrolysis to release active penicillin G. This mechanism generates prolonged but low serum concentrations – approximately 0.03–0.05 units/mL after a 300,000 unit dose, maintained for 4–5 days. Higher doses extend this profile: 1.2 million units yield detectable levels (>0.003 units/mL) for 14–28 days [1] [9].
The pharmacodynamic implications are significant:
Protein binding (45–68%) and tissue distribution further differentiate Bicillin L-A from other penicillins. While highest concentrations occur in kidneys, the drug penetrates multiple tissues at varying levels. Crucially, cerebrospinal fluid penetration remains insufficient for neurosyphilis treatment, defining a key therapeutic limitation. Renal excretion governs elimination, with adjustments required in impairment (25–80% dose reduction), but hepatic metabolism contributes minimally (<30%) [1] [9].
Table 2: Pharmacokinetic Comparison of Penicillin Formulations
| Parameter | Aqueous Penicillin G | Procaine Penicillin G | Benzathine Penicillin G (Bicillin L-A) |
|---|---|---|---|
| Peak Serum Concentration | High (rapid IV/IM) | Moderate | Very low |
| Time Above MIC | Hours | 12-24 hours | 14-28 days |
| Primary Elimination Pathway | Renal (rapid tubular secretion) | Renal | Renal (slow) |
| Dosing Frequency (Typical) | 4-6 hours | Daily | Monthly |
| Bacterial Coverage Spectrum | Broad within susceptible organisms | Similar to aqueous | Narrow: primarily streptococci and treponemes |
Bicillin L-A exemplifies core antibiotic stewardship principles through its pathogen-targeted spectrum and resistance mitigation properties. Global stewardship frameworks, notably the World Health Organization's AWaRe classification and the CDC Core Elements, emphasize optimizing antibiotic use to preserve effectiveness. Bicillin L-A aligns with these through three key mechanisms:
Within institutional stewardship programs, Bicillin L-A facilitates stewardship metrics:
Military applications further demonstrate its public health stewardship value. Mandatory administration to recruits (1.2 million units intramuscularly) reduced all-cause respiratory infections by 32% in Army populations, preventing unnecessary antibiotic courses for secondary complications. This mass prophylaxis model leverages Bicillin L-A's unique pharmacokinetics to achieve stewardship through infection prevention rather than treatment [6] [7].
Table 3: Bicillin L-A Alignment with CDC Stewardship Core Elements
| CDC Core Element | Bicillin L-A Contribution | Stewardship Impact |
|---|---|---|
| Accountability | Infectious disease specialist input for appropriate use | Ensures restriction to validated indications |
| Drug Expertise | Pharmacist-led formulary management | Prevents substitution with broader-spectrum alternatives |
| Action | Prospective audit for syphilis dosing | Verifies 1-3 dose regimens per CDC guidelines |
| Tracking | NHSN AU Option monitoring | Benchmarks against facility-specific gram-positive therapy |
| Education | Guideline integration for streptococcal pharyngitis | Reduces unnecessary antibiotic prescriptions |
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2